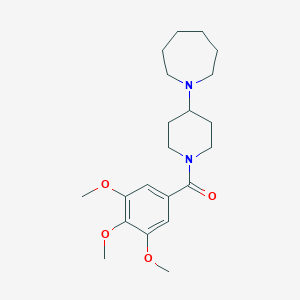![molecular formula C19H28N2O3 B367955 1-[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-2-phenoxyethanone CAS No. 500271-89-6](/img/structure/B367955.png)
1-[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-2-phenoxyethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-2-phenoxyethanone is a complex organic compound that features a morpholine ring substituted with dimethyl groups and a phenoxyacetyl-piperidinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-2-phenoxyethanone typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethylmorpholine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
1-[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-2-phenoxyethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl group, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amides or thioethers.
科学研究应用
1-[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-2-phenoxyethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets. The phenoxyacetyl group may interact with enzymes or receptors, altering their activity. The piperidinyl moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog without the phenoxyacetyl-piperidinyl group.
Phenoxyacetyl chloride: A reagent used in the synthesis of the target compound.
Piperidine: A structural component of the target compound.
Uniqueness
1-[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-2-phenoxyethanone is unique due to its combined structural features, which confer specific chemical and biological properties
属性
CAS 编号 |
500271-89-6 |
|---|---|
分子式 |
C19H28N2O3 |
分子量 |
332.4g/mol |
IUPAC 名称 |
1-[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C19H28N2O3/c1-15-12-21(13-16(2)24-15)17-8-10-20(11-9-17)19(22)14-23-18-6-4-3-5-7-18/h3-7,15-17H,8-14H2,1-2H3 |
InChI 键 |
HHRXSHAESBKNRB-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)C(=O)COC3=CC=CC=C3 |
规范 SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)C(=O)COC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Methoxyphenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B367946.png)
![1-(2-methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]piperazine](/img/structure/B367948.png)
![(2-Fluorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B367954.png)
![(3-Fluorophenyl){4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methanone](/img/structure/B367956.png)
![1-(2-Methoxyphenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine](/img/structure/B367958.png)
![3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B367960.png)
![{4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}(2-THIENYL)METHANONE](/img/structure/B367963.png)
![1-(2-Methoxyphenyl)-4-[1-(1-naphthoyl)-4-piperidinyl]piperazine](/img/structure/B367964.png)
![1-[1-(benzenesulfonyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B367967.png)

![1-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-4-phenylpiperazine](/img/structure/B367969.png)
![2,6-Dimethyl-4-[1-(phenylsulfonyl)-4-piperidinyl]morpholine](/img/structure/B367970.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B367971.png)
